molecular formula C6H4Cl2IN B13488972 2,3-Dichloro-4-iodoaniline

2,3-Dichloro-4-iodoaniline

Cat. No.: B13488972
M. Wt: 287.91 g/mol
InChI Key: MNIFSZXBYDWWNH-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-iodoaniline (CAS 329926-85-4) is a dihalogenated aniline of significant interest in advanced organic synthesis and pharmaceutical research . With a molecular formula of C₆H₄Cl₂IN and a molecular weight of 287.91 g/mol, this compound serves as a crucial building block for constructing complex molecules . Its structure, featuring both chlorine and iodine atoms on the aniline ring, makes it a versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental in creating carbon-carbon bonds for drug discovery and development . Iodinated anilines like this are valuable precursors in the synthesis of various active pharmaceutical ingredients (APIs), including potential anti-cancer and anti-inflammatory drugs . The distinct reactivity of the iodine atom allows for selective functionalization, enabling researchers to design and synthesize targeted molecular architectures efficiently . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4Cl2IN

Molecular Weight

287.91 g/mol

IUPAC Name

2,3-dichloro-4-iodoaniline

InChI

InChI=1S/C6H4Cl2IN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2

InChI Key

MNIFSZXBYDWWNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)Cl)I

Origin of Product

United States

Iii. Chemical Transformations and Derivatization Studies of 2,3 Dichloro 4 Iodoaniline

Reactions Involving the Amino Group

The primary amino group of 2,3-dichloro-4-iodoaniline (B6284553) is a versatile functional handle for a range of derivatization reactions, including condensation, acylation, and diazotization.

The condensation of the primary amino group of this compound with aldehydes or ketones yields Schiff bases, also known as imines. This reaction is typically catalyzed by an acid and involves the formation of a carbon-nitrogen double bond. researchgate.net For instance, the reaction of an aniline (B41778) derivative with an aldehyde in a solvent such as ethanol (B145695), often with a few drops of a catalyst like glacial acetic acid, and heated under reflux, leads to the formation of the corresponding imine. advancechemjournal.com

A study on the synthesis of a Schiff base from the related compound, 2,6-dichloro-4-iodoaniline, involved its condensation with 3,5-diiodosalicylaldehyde. The reaction was carried out in ethanol and refluxed for several hours to yield the desired Schiff base. rasayanjournal.co.in This methodology can be extrapolated to this compound, where it would be expected to react with various carbonyl compounds to form a diverse library of Schiff base derivatives.

Table 1: Representative Schiff Base Formation from Anilines

Aniline Derivative Carbonyl Compound Solvent Catalyst Product
p-Chloroaniline Salicylaldehyde Ethanol H₂SO₄ (E)-2-(((4-chlorophenyl)imino)methyl)phenol
2,6-dichloro-4-iodoaniline 3,5-diiodosalicylaldehyde Ethanol Not specified 2-(((2,6-dichloro-4-iodophenyl)imino)methyl)-4,6-diiodophenol

This table presents examples of Schiff base formation from various anilines to illustrate the general reaction.

The nucleophilic amino group of this compound readily reacts with acylating and sulfonylating agents. Acylation, often carried out with acyl chlorides or anhydrides, results in the formation of amides. For example, the acetylation of aniline to form acetanilide (B955) is a common transformation that can be achieved using acetic anhydride. adamcap.com This reaction serves to protect the amino group or to introduce an acetyl moiety for further functionalization.

Sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base to yield a sulfonamide. semanticscholar.org This reaction is a standard method for the protection of amines and for the synthesis of biologically active sulfonamides. semanticscholar.orgresearchgate.net The sulfonylation of anilines can proceed under solvent-free conditions at room temperature, highlighting the efficiency of this transformation. semanticscholar.org

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. libretexts.org This reaction is typically carried out at low temperatures (0-5 °C) by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). youtube.com

The resulting diazonium salt is a valuable intermediate in organic synthesis due to the excellent leaving group ability of dinitrogen gas (N₂). This allows for the introduction of a wide array of substituents onto the aromatic ring through reactions such as the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.com In a Sandmeyer reaction, the diazonium salt is treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a chloro, bromo, or cyano group, respectively. wikipedia.org Other transformations of diazonium salts include their reaction with potassium iodide to introduce an iodine atom and their hydrolysis to form phenols. organic-chemistry.org

Reactions Involving Halogen Substituents (Chlorine and Iodine)

The halogen atoms on the aromatic ring of this compound, particularly the iodine atom, are susceptible to displacement through various cross-coupling and nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, making the iodine atom in this compound the most likely site for these transformations.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. scielo.org.mx The Sonogashira coupling of an iodoarene with an alkyne like phenylacetylene (B144264) would be expected to proceed under standard conditions, such as using a PdCl₂(PPh₃)₂ catalyst in a suitable solvent. beilstein-journals.orgrsc.org

Suzuki Coupling: The Suzuki reaction couples an aryl halide with an organoboron compound, such as a boronic acid or its ester, using a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The reaction of this compound with a boronic acid, for example, phenylboronic acid, would likely occur at the C-I bond to form a biaryl product. researchgate.netnih.gov A variety of palladium catalysts and bases can be employed to facilitate this transformation. organic-chemistry.org

Stille Coupling: In the Stille reaction, an aryl halide is coupled with an organostannane reagent in the presence of a palladium catalyst. nrochemistry.comwikipedia.orgorganic-chemistry.org These reactions are known for their tolerance of a wide range of functional groups. nrochemistry.com The coupling of this compound with an organotin reagent would be anticipated to selectively occur at the more reactive iodine-substituted position. researchgate.net

Table 2: Overview of Cross-Coupling Reactions with Aryl Halides

Reaction Coupling Partner Catalyst System Product Type
Sonogashira Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base Arylalkyne
Suzuki Organoboron Compound Pd catalyst, Base Biaryl

This table provides a general overview of common cross-coupling reactions applicable to aryl halides.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the absence of such strongly activating groups makes the chloro and iodo substituents relatively unreactive towards traditional SNAr reactions. libretexts.org

However, under forcing conditions or with highly reactive nucleophiles, substitution may be possible. The relative reactivity of halogens as leaving groups in SNAr reactions can vary depending on the specific reaction conditions. nih.gov In some systems, fluorine is the most readily displaced halogen, while in others, the reactivity follows a different trend. nih.gov For dihalogenated compounds where one halogen is activated by a heteroatom within the ring, sequential substitution can be achieved, often requiring more forcing conditions for the second displacement. researchgate.net Given the electronic properties of the substituents in this compound, nucleophilic aromatic substitution at the halogen positions is expected to be challenging without further activation of the aromatic ring.

Halogen-Dance and Isomerization Reactions

The "halogen dance" is a base-catalyzed intramolecular isomerization reaction wherein a halogen atom migrates to a different position on an aromatic or heterocyclic ring. This transformation typically proceeds through a series of deprotonation and metal-halogen exchange steps, driven by the formation of a more stable carbanion or organometallic intermediate. While specific studies on the halogen-dance reaction of this compound are not extensively documented in the literature, its potential for such rearrangements can be inferred from studies on related polyhalogenated aromatic compounds. nih.govic.ac.ukbeilstein-archives.orgclockss.org

The reaction is generally initiated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates a position ortho to a directing group or a halogen, leading to a lithiated intermediate. This intermediate can then undergo a series of equilibria involving halogen-metal exchange, ultimately resulting in the migration of a halogen atom. In the case of this compound, the presence of multiple halogen atoms offers several possibilities for isomerization. The iodine atom, being the most facile halogen to undergo metal-halogen exchange, would be the most likely to "dance" around the ring.

A plausible, though hypothetical, halogen-dance reaction for this compound could involve the migration of the iodine atom from the C4 position to the C5 position. This would be initiated by deprotonation at the C5 position by a strong base, followed by an intramolecular iodine transfer. The driving force for such a reaction would be the relative thermodynamic stabilities of the organolithium intermediates.

Table 1: Plausible Halogen-Dance Reaction of this compound

Starting MaterialReagentsPlausible Product
This compound1. LDA, THF, -78 °C2. Electrophile (E+)2,3-Dichloro-5-iodoaniline derivative

It is important to note that the reaction conditions, such as the choice of base, solvent, and temperature, would be crucial in controlling the outcome and selectivity of such a transformation. ic.ac.uk Further research is required to experimentally validate and optimize the conditions for halogen-dance reactions involving this compound.

Formation of Complex Heterocyclic Systems

This compound is a valuable precursor for the synthesis of a variety of complex heterocyclic systems due to the presence of multiple reactive sites: the amino group, the iodine atom, and the chlorinated benzene (B151609) ring. These functionalities allow for a range of cyclization and annulation reactions to construct diverse and medicinally relevant scaffolds.

Synthesis of Indole (B1671886) Derivatives and Annulation Reactions

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, and palladium-catalyzed reactions utilizing ortho-haloanilines are powerful tools for this purpose. ub.eduwikipedia.org this compound can serve as a key building block for the synthesis of highly substituted 6,7-dichloroindoles through methods like the Larock and Sonogashira indole syntheses.

The Larock indole synthesis involves a palladium-catalyzed annulation of a 2-iodoaniline (B362364) with a disubstituted alkyne. ub.eduwikipedia.orgnih.govresearchgate.net In this one-pot reaction, this compound could be reacted with various internal alkynes in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃) to yield 2,3-disubstituted 6,7-dichloroindoles. The regioselectivity of the annulation is generally controlled by steric factors, with the larger substituent of the alkyne typically ending up at the 2-position of the indole ring.

The Sonogashira coupling followed by cyclization offers another versatile route. libretexts.orgwikipedia.orgorganic-chemistry.orgresearchgate.net This two-step process would begin with the palladium-copper co-catalyzed coupling of this compound with a terminal alkyne to form a 2-alkynyl-3,4-dichloroaniline intermediate. Subsequent intramolecular cyclization, often catalyzed by a base or another palladium catalyst, would then furnish the corresponding 2-substituted 6,7-dichloroindole.

Table 2: Proposed Synthesis of 6,7-Dichloroindole Derivatives

Reaction TypeStarting MaterialsProposed Product
Larock Indole SynthesisThis compound, Diphenylacetylene6,7-Dichloro-2,3-diphenyl-1H-indole
Sonogashira Coupling & CyclizationThis compound, Phenylacetylene6,7-Dichloro-2-phenyl-1H-indole

These annulation strategies provide access to a class of highly functionalized indoles that would be challenging to prepare using traditional methods. The resulting 6,7-dichloroindole scaffold is of interest in medicinal chemistry due to the influence of halogen atoms on the lipophilicity and metabolic stability of drug candidates.

Construction of Pyridopyrimidine Scaffolds

Pyridopyrimidines are a class of fused heterocyclic compounds with significant biological activities. nih.govresearchgate.netnih.gov While direct synthesis from this compound is not prominently reported, plausible synthetic routes can be designed based on established methodologies for constructing this scaffold from substituted anilines.

One potential strategy involves a multi-step sequence starting with the conversion of this compound into a suitable aminopyridine precursor. For instance, a Buchwald-Hartwig amination could be employed to introduce a protected amino group at the ortho position to the existing amine, followed by further functionalization and cyclization.

A more direct approach could be adapted from syntheses that utilize haloanilines for the construction of the pyridopyrimidine core. For example, a reaction sequence analogous to the synthesis of certain kinase inhibitors could be envisioned. This might involve the coupling of this compound with a pre-functionalized pyrimidine (B1678525) or pyridine (B92270) ring, followed by an intramolecular cyclization to form the fused pyridopyrimidine system. A review on the synthesis of pyridopyrimidines notes the use of 2-fluoro-4-iodoaniline (B146158) in the synthesis of a pyrido[2,3-d]pyrimidine-4,7-dione, suggesting that similarly substituted anilines like this compound could be viable substrates. nih.gov

Preparation of other Nitrogen-Containing Heterocycles

The versatile reactivity of this compound allows for its use in the synthesis of other important nitrogen-containing heterocycles, such as quinolines and benzimidazoles.

Quinolines: The Friedländer annulation is a classic method for quinoline (B57606) synthesis, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgnih.goviipseries.orgnih.govresearchgate.net To utilize this compound for this purpose, it would first need to be converted into a 2-amino-3,4-dichlorobenzaldehyde or a corresponding ketone. This could potentially be achieved through a multi-step sequence involving protection of the amino group, ortho-formylation or acylation, and subsequent deprotection. The resulting intermediate could then be reacted with a ketone or β-ketoester to yield a highly substituted 7,8-dichloroquinoline.

Benzimidazoles: Benzimidazoles are another class of heterocycles with a wide range of biological activities. researchgate.netresearchgate.netpcbiochemres.com A common synthetic route involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. To access a benzimidazole (B57391) scaffold from this compound, the starting material would first need to be converted into 3,4-dichloro-1,2-phenylenediamine. This could be accomplished through a nitration reaction directed to the position ortho to the amino group, followed by reduction of the nitro group. The resulting diamine could then be cyclized with various aldehydes or carboxylic acids to afford 5,6-dichlorobenzimidazoles.

Utilization as a Precursor for Chiral Ligands and Organocatalysts

Design and Synthesis of Chiral Iodoarene Catalysts

Chiral hypervalent iodine reagents and their iodoarene precursors have emerged as powerful organocatalysts for a variety of enantioselective transformations. cardiff.ac.ukcore.ac.uk The design of these catalysts often involves the attachment of a chiral moiety to an iodoarene backbone. This compound provides a robust and electronically modified scaffold for the development of new chiral iodoarene catalysts.

A well-established strategy for the synthesis of such catalysts involves the derivatization of an iodoaniline. cardiff.ac.uk The synthesis would typically commence with the protection of the amino group of this compound, for example, as a sulfonamide (e.g., with tosyl chloride). This step serves to reduce the nucleophilicity of the nitrogen and provide a handle for further modification. The resulting N-protected aniline can then be coupled with a chiral molecule, such as an ester of lactic acid (e.g., (S)-methyl lactate), via a Mitsunobu reaction. This sequence would yield a novel chiral iodoarene precursor bearing chloro substituents on the aromatic ring.

Table 3: Proposed Synthesis of a Chiral Iodoarene Catalyst

StepReactantsProduct
1. ProtectionThis compound, p-Toluenesulfonyl chlorideN-(2,3-dichloro-4-iodophenyl)-4-methylbenzenesulfonamide
2. Chiral Moiety IntroductionN-(2,3-dichloro-4-iodophenyl)-4-methylbenzenesulfonamide, (S)-Methyl lactateMethyl (S)-2-(N-(2,3-dichloro-4-iodophenyl)tosylamino)propanoate

The electronic properties of the resulting catalyst can be fine-tuned by the chloro substituents, potentially influencing its reactivity and selectivity in catalytic applications, such as the α-functionalization of ketones. The presence of the dichloro substitution pattern could enhance the electrophilicity of the iodine center in the active hypervalent iodine species, potentially leading to improved catalytic activity.

Applications in Enantioselective Transformations

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research detailing the application of this compound in enantioselective transformations. This specific compound has not been reported as a precursor, catalyst, or any other component in the context of asymmetric synthesis.

Therefore, no data on its use in enantioselective reactions, including detailed research findings or data tables, can be provided. The subsequent table of compounds mentioned is also not applicable to this section due to the absence of relevant chemical transformations.

Iv. Mechanistic Investigations of Reactions Involving 2,3 Dichloro 4 Iodoaniline

Reaction Kinetics and Thermodynamic Studies

The rates and energetic profiles of chemical reactions are dictated by their kinetics and thermodynamics. While specific experimental data for 2,3-dichloro-4-iodoaniline (B6284553) are not extensively documented in publicly accessible literature, general principles can be applied to understand its reactivity.

The rate of a chemical reaction is a measure of how quickly reactants are converted into products and is mathematically expressed by a rate law. For a hypothetical reaction of this compound with a reagent 'Nu' (a nucleophile, for instance), the rate law would take the form:

Rate = k [this compound]m[Nu]n

Here, k is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These orders must be determined experimentally by systematically varying the concentration of one reactant while keeping the other constant and observing the effect on the initial reaction rate.

For instance, in the iodination of aniline (B41778), the reaction rate can be monitored by measuring the change in the optical density of iodine in the solution over time. uca.edu A plot of the reciprocal of the absorbance versus time can indicate a second-order reaction if a straight line is obtained. uca.edu Similar methodologies could be employed to study the kinetics of reactions involving this compound.

Table 1: Hypothetical Kinetic Data for a Substitution Reaction of this compound

Experiment[this compound] (M)[Nu] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁵
20.20.12.0 x 10⁻⁵
30.10.24.0 x 10⁻⁵

This table is illustrative and does not represent actual experimental data. From this hypothetical data, doubling the concentration of the aniline doubles the rate (suggesting m=1), while doubling the nucleophile concentration quadruples the rate (suggesting n=2).

Activation parameters provide deeper insight into the transition state of a reaction. The activation energy (Ea) can be determined by studying the temperature dependence of the rate constant (k) using the Arrhenius equation. The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be subsequently calculated using the Eyring equation.

For charge-transfer complex formation, which can be a key step in many reactions, thermodynamic parameters like the standard free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of complexation can be determined from the temperature dependence of the formation constant (KCT). researchgate.netresearchgate.net For example, kinetic and thermodynamic studies of the charge-transfer complex between imipramine (B1671792) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been conducted, revealing the influence of solvent polarity on the stability and kinetics of the complex. scielo.org.za

Table 2: Illustrative Thermodynamic Parameters for a Reaction of an Aniline Derivative

ParameterValueUnits
Activation Energy (Ea)50kJ/mol
Enthalpy of Activation (ΔH‡)47.5kJ/mol
Entropy of Activation (ΔS‡)-20J/(mol·K)
Gibbs Free Energy of Activation (ΔG‡)53.5kJ/mol

This table contains representative values and is not specific to this compound. A negative entropy of activation often suggests an associative mechanism where the transition state is more ordered than the reactants.

Aniline derivatives can act as electron donors to form charge-transfer (CT) complexes with suitable electron acceptors. researchgate.net The formation of such a complex can be a crucial prelude to a substitution reaction, influencing its rate and mechanism. The stability of the CT complex is affected by the electronic properties of both the donor and acceptor, as well as the polarity of the solvent. jetir.org

Spectroscopic techniques, particularly UV-Visible spectroscopy, are instrumental in detecting and characterizing CT complexes. The appearance of a new absorption band, not present in the spectra of the individual components, is a hallmark of CT complex formation. bas.bgrasayanjournal.co.in The stoichiometry of these complexes, often found to be 1:1, can be determined using methods like Job's plot. researchgate.netbas.bg Studies on the CT complexes of p-nitroaniline with DDQ have shown that the formation constant is dependent on the nature of the solvent. bas.bg While no specific studies on the charge-transfer complexes of this compound are available, it is expected to form such complexes with strong electron acceptors.

Elucidation of Reaction Mechanisms

The substitution pattern on the aniline ring, with two electron-withdrawing chlorine atoms and a bulky, polarizable iodine atom, allows for several possible reaction mechanisms.

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a chain reaction involving radical and radical-anion intermediates. This pathway is particularly relevant for aryl halides that are unreactive towards traditional nucleophilic aromatic substitution. While specific SRN1 studies on this compound are scarce, the general mechanism provides a framework for understanding its potential reactivity. The reaction of o-iodoanilines with carbanions to form indoles via a photostimulated SRN1 mechanism has been reported. acs.org

The key steps of the SRN1 mechanism are:

Initiation: An electron is transferred to the aryl halide (ArX), forming a radical anion (ArX•−).

Propagation:

The radical anion fragments to form an aryl radical (Ar•) and a halide anion (X−).

The aryl radical reacts with a nucleophile (Nu−) to form the radical anion of the product (ArNu•−).

This radical anion transfers an electron to another molecule of the starting aryl halide, propagating the chain.

Termination: The chain is terminated by the reaction of radical intermediates.

The presence of the iodo group in this compound makes it a potential substrate for SRN1 reactions, as the carbon-iodine bond is weaker than carbon-chlorine bonds and iodide is a good leaving group.

Electrophilic Aromatic Substitution (EAS): The amino group is a strong activating, ortho-, para-director in electrophilic aromatic substitution. acsgcipr.org However, the two chlorine atoms are deactivating groups. In the case of this compound, the position of electrophilic attack would be influenced by the interplay of these activating and deactivating effects, as well as steric hindrance. Iodination of chlorinated aromatic compounds, including anilines, has been studied using various reagents, and the regioselectivity is highly dependent on the substitution pattern and the reagents used. uky.edunih.gov For instance, the iodination of 3,4-dichloroaniline (B118046) with Ag₂SO₄/I₂ yields 4,5-dichloro-2-iodoaniline. uky.edu

Nucleophilic Aromatic Substitution (SNAr): Aryl halides can undergo nucleophilic substitution, especially when activated by electron-withdrawing groups in the ortho and/or para positions. The chlorine and iodine atoms on the ring of this compound are potential leaving groups. The two chloro substituents act as deactivating groups for electrophilic attack but would be activating for nucleophilic attack. Nucleophilic substitution reactions on related polychlorinated anilines have been observed. sci-hub.se The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The rate of reaction is influenced by the nature of the leaving group and the strength of the nucleophile.

Rearrangement and Isomerization Mechanisms

While dedicated mechanistic studies on the rearrangement and isomerization of this compound are not extensively detailed in the available scientific literature, valuable insights can be extrapolated from the observed behaviors of analogous halogenated aromatic compounds. The rearrangement of substituents on an aromatic ring can be triggered through various means, including thermal, photochemical, or catalytic conditions.

A potential avenue for the isomerization of this compound is through a base-catalyzed halogen dance reaction. This type of transformation has been documented for other aryl halides, such as the isomerization of 1,2,4-tribromobenzene (B129733) to the more stable 1,3,5-tribromobenzene (B165230) in the presence of a base, a process believed to occur via intermolecular halogen transfer. rsc.org More contemporary research on 3-bromopyridines has demonstrated that isomerization to 4-bromopyridines can proceed through pyridyne intermediates when potent, non-nucleophilic bases are employed. nih.govrsc.org A comparable mechanism could be postulated for this compound, wherein a strong base abstracts a proton from the aromatic ring, generating a transient aryne intermediate that is subsequently re-halogenated at a different position. The ultimate regiochemical outcome of such a rearrangement would be dictated by the relative stabilities of the potential aryne intermediates and the subsequent capture by a halogen source.

Another relevant form of isomerization is rotational isomerism , or atropisomerism, which arises from hindered rotation around a single bond. In the context of substituted anilines, theoretical investigations into the rotational barrier of the C-N bond have been conducted. medjchem.commedjchem.com These computational studies suggest that the magnitude of the rotational barrier is significantly influenced by the electronic characteristics of the substituents on the aromatic ring. medjchem.commedjchem.com In the case of this compound, the steric hindrance imposed by the multiple halogen atoms could substantially restrict rotation around the C-N bond, potentially giving rise to stable rotational isomers under specific conditions.

Photochemical rearrangements also represent a plausible class of transformations. The di-π-methane rearrangement, for example, is a well-established photochemical process for molecules that feature two π-systems separated by a saturated carbon atom. wikipedia.org Although not directly analogous, photochemical isomerizations of heterocyclic compounds such as pyrazoles and imidazoles have been reported, involving the transposition of ring atoms. researchgate.net It is conceivable that under specific photochemical conditions, this compound could undergo rearrangements, possibly involving the migration of one of its halogen substituents.

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent is a critical parameter that can profoundly modulate the reaction pathways and selectivity in transformations involving halogenated anilines like this compound. The multifaceted influence of solvents stems from their ability to stabilize or destabilize reactants, intermediates, and transition states, thereby affecting reaction rates, chemical equilibria, and the regiochemical course of a reaction. ajpojournals.org

A striking illustration of solvent-mediated regioselectivity is found in the electrophilic iodination of anilines . Research has demonstrated a remarkable solvent-dependent switch in the regiochemical outcome of the iodination of anilines using N-iodosuccinimide (NIS). In highly polar solvents such as dimethyl sulfoxide (B87167) (DMSO), para-iodination is the overwhelmingly favored pathway. Conversely, transitioning to less polar solvents like benzene (B151609), particularly in the presence of acetic acid, can dramatically shift the selectivity towards ortho-iodination. sorbonne-universite.fr This pronounced solvent effect is ascribed to alterations in the nature of the active electrophilic species and the differential solvation of the aniline substrate. For a polysubstituted aniline like this compound, the selection of an appropriate solvent would be paramount in directing any subsequent electrophilic substitution reactions.

The kinetics of nucleophilic aromatic substitution (SNAr) reactions involving anilines are also exquisitely sensitive to the solvent environment. In the reactions of 1-halo-2,4-dinitrobenzenes with aniline, the reaction rate is significantly influenced by the solvent's capacity to engage in hydrogen bonding and to stabilize charged intermediates. arkat-usa.orgumich.edu In nonpolar aprotic solvents, these reactions can display a third-order dependence on the aniline concentration, which suggests that aggregates of the amine serve as the active nucleophile. In contrast, a linear dependence is typically observed in dipolar aprotic solvents. arkat-usa.orgumich.edu Furthermore, investigations into the reaction of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in methanol-DMSO mixtures have revealed that variations in the solvent composition can induce a change in the fundamental reaction mechanism, shifting from a polar SNAr pathway to a single electron transfer (SET) mechanism. nih.gov

The following interactive table summarizes the general influence of key solvent properties on reaction types pertinent to this compound, based on findings from analogous chemical systems.

Solvent PropertyEffect on Reaction Pathway and SelectivityRelevant Reaction Type
Polarity Polar solvents generally accelerate reactions that proceed through polar transition states or charged intermediates due to enhanced stabilization. ajpojournals.orgNucleophilic Aromatic Substitution (SNAr)
Can be a determining factor in the regioselectivity of electrophilic substitution reactions. sorbonne-universite.frElectrophilic Iodination
Hydrogen Bonding Ability Hydrogen-bond donating solvents have the potential to solvate and thereby deactivate nucleophilic species like anilines. researchgate.netNucleophilic Aromatic Substitution (SNAr)
Hydrogen-bond accepting solvents can promote the formation of amine nucleophile aggregates, which can alter their reactivity. umich.eduNucleophilic Aromatic Substitution (SNAr)

While these examples provide a solid framework for predicting the potential solvent effects in reactions involving this compound, it is crucial to note that specific experimental investigations on this particular compound are required for a complete mechanistic understanding and for the optimization of synthetic protocols.

V. Computational and Theoretical Chemical Studies on 2,3 Dichloro 4 Iodoaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 2,3-dichloro-4-iodoaniline (B6284553) at the molecular level.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. scispace.commdpi.com DFT studies on aniline (B41778) and its derivatives have been widely conducted to understand their structural and spectral characteristics. researchgate.net For halogenated anilines, DFT calculations provide valuable information on how the type and position of halogen substituents influence the electronic properties of the molecule. researchgate.netchemrxiv.org In the case of this compound, the presence of three halogen atoms with differing electronegativities and sizes, along with the amino group, creates a complex electronic environment. DFT calculations can map the electron density distribution, revealing regions of high and low electron density, which are crucial for understanding the molecule's behavior in chemical reactions.

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Studies on similar halogenated anilines have shown that the geometry can be accurately predicted using DFT methods like B3LYP with appropriate basis sets. researchgate.net For instance, the planarity of the amino group with respect to the phenyl ring is a key geometric parameter that can be investigated. researchgate.net The optimized geometry provides the foundation for all other computational predictions.

Table 1: Predicted Geometric Parameters for this compound

ParameterPredicted Value
C-C bond lengths (aromatic)~1.39 - 1.41 Å
C-N bond length~1.40 Å
C-Cl bond lengths~1.74 Å
C-I bond length~2.09 Å
N-H bond lengths~1.01 Å
C-C-C bond angles (aromatic)~118° - 122°
H-N-H bond angle~112°
Note: These are typical values for similar molecules and would require specific DFT calculations for this compound for precise determination.

Analysis of Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

Reactivity and Selectivity Predictions

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors, such as the electrophilicity index (ω) and nucleophilicity index (ε), can be calculated from the HOMO and LUMO energies. The electrophilicity index quantifies the ability of a molecule to accept electrons, while the nucleophilicity index measures its electron-donating capacity. researchgate.net These indices are valuable for comparing the reactivity of different molecules and for predicting the nature of their interactions. For this compound, these indices would help to classify it as either an electrophile or a nucleophile in a given reaction context.

Local Reactivity Descriptors

While global descriptors provide information about the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule. rsc.org These functions indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, Fukui functions could predict whether a reaction is more likely to occur at one of the carbon atoms of the benzene (B151609) ring, the nitrogen atom of the amino group, or even at the halogen substituents, guiding the understanding of its reaction mechanisms and selectivity. rsc.org

Spectroscopic Property Predictions and Correlations

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, scientists can assign experimental bands, understand the underlying electronic and vibrational transitions, and correlate spectral features with molecular structure.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are widely used to compute these vibrational frequencies, providing a theoretical spectrum that aids in the assignment of experimental data. researchgate.net For substituted anilines, DFT methods, often using basis sets like 6-311++G(d,p), can accurately predict the frequencies of characteristic vibrations. worldscientific.com

Key vibrational modes for this compound that can be analyzed include:

N-H Stretching: The amino group (NH₂) vibrations are sensitive to their environment and hydrogen bonding.

Aromatic C-C Stretching: These modes, typically appearing in the 1400-1600 cm⁻¹ region, are characteristic of the phenyl ring. researchgate.net

C-N Stretching: The stretching of the bond between the aromatic ring and the nitrogen atom is an important indicator of the electronic properties of the molecule. researchgate.net

C-X (Cl, I) Stretching: The vibrations of the carbon-halogen bonds occur at lower frequencies and are highly dependent on the mass of the halogen atom.

The computational analysis involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements. This yields the harmonic vibrational frequencies, which are often scaled by an empirical factor to improve agreement with experimental anharmonic frequencies. researchgate.net The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule. harvard.edu

Table 1: Predicted Vibrational Frequencies for Halogenated Anilines This table is illustrative, based on typical results for similar compounds as direct data for this compound is not available.

Vibrational Mode Predicted Wavenumber (cm⁻¹) (Scaled) Assignment
N-H Asymmetric Stretch ~3500 Stretching of N-H bonds
N-H Symmetric Stretch ~3400 Stretching of N-H bonds
C-H Aromatic Stretch ~3100 Stretching of C-H on the phenyl ring
C-C Aromatic Stretch ~1610 Phenyl ring stretching
NH₂ Scissoring ~1595 Bending of the H-N-H angle
C-N Stretch ~1288 Stretching of the Carbon-Nitrogen bond researchgate.net
C-Cl Stretch ~700-800 Stretching of Carbon-Chlorine bonds

Electronic (UV-Vis) Spectra Modeling

Electronic spectra, measured by UV-Vis spectroscopy, arise from transitions between electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for modeling these spectra. researchgate.net The calculations provide information about excitation energies, which correspond to the wavelengths of absorption maxima (λ_max), and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For aromatic compounds like this compound, the main electronic transitions are typically of the π → π* and n → π* type. The π → π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital of the phenyl ring. The n → π* transitions involve the non-bonding electrons of the nitrogen atom in the amino group. The positions of these absorption bands are sensitive to the substituents on the aromatic ring. researchgate.netrsc.org Computational modeling can help disentangle these transitions and explain the effects of the chloro and iodo substituents on the electronic structure. acs.org

Table 2: Predicted Electronic Transitions for Halogenated Anilines This table is illustrative and based on general principles, as specific TD-DFT data for this compound is not available.

Transition Type Predicted λ_max (nm) Oscillator Strength (f)
π → π* ~250 High
π → π* ~290 Medium

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical calculations, particularly using DFT with methods like Gauge-Including Atomic Orbitals (GIAO), can accurately predict ¹H and ¹³C NMR chemical shifts. liverpool.ac.uknih.gov These predictions are invaluable for assigning complex spectra and verifying chemical structures.

The process involves calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular structure. The chemical shifts are then obtained by referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be very high, with root-mean-square deviations of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable with modern methods. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These values are estimates based on additive models and data for similar compounds. Experimental verification is necessary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-NH₂ - ~145
C2-Cl - ~120
C3-Cl - ~135
C4-I - ~90
C5-H ~7.5 ~138
C6-H ~6.8 ~118

Intermolecular Interaction Analysis

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in different environments, including biological systems. Computational modeling provides detailed insights into these non-covalent interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. worldscientific.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug might interact with its biological target. researchgate.net

For a molecule like this compound, docking studies could be used to explore its potential to bind to specific enzyme active sites. researchgate.net The simulation would place the aniline derivative in various positions and conformations within the binding pocket of a receptor and score them based on a force field that estimates the binding affinity. The results would highlight key intermolecular interactions, such as:

Hydrogen bonds: The amino group can act as a hydrogen bond donor.

Halogen bonds: The iodine and chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on the receptor.

Hydrophobic interactions: The aromatic ring can engage in hydrophobic and π-stacking interactions with nonpolar residues.

These studies can provide a structural hypothesis for the molecule's biological activity and guide the design of more potent analogues. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical model used to analyze the electron density of a system to characterize chemical bonding and intermolecular interactions. acs.org QTAIM defines atoms as regions of space based on the topology of the electron density, ρ(r).

The analysis focuses on identifying bond critical points (BCPs), which are points where the gradient of the electron density is zero. The properties of the electron density at these BCPs, such as its value (ρ_BCP) and its Laplacian (∇²ρ_BCP), provide quantitative information about the nature of the interaction. acs.org

Covalent bonds are characterized by high ρ_BCP and a negative ∇²ρ_BCP.

Closed-shell interactions , such as hydrogen bonds, halogen bonds, and van der Waals forces, are characterized by low ρ_BCP and a positive ∇²ρ_BCP.

QTAIM can be used to visualize and quantify the network of intermolecular interactions in a crystal structure or a ligand-receptor complex, providing a rigorous basis for understanding the forces that govern molecular recognition. researchgate.netacs.org

Table 4: Typical QTAIM Parameters for Intermolecular Interactions This table presents general ranges for different interaction types.

Interaction Type Electron Density at BCP (ρ_BCP) (a.u.) Laplacian of Electron Density (∇²ρ_BCP) (a.u.)
Strong Hydrogen Bond 0.020 - 0.040 0.070 - 0.150
Weak Hydrogen Bond 0.002 - 0.020 0.015 - 0.070
Halogen Bond 0.005 - 0.030 0.020 - 0.080

Molecular Dynamics Simulations and Conformational Landscape

While specific molecular dynamics (MD) simulations and detailed experimental conformational analyses for this compound are not extensively documented in publicly available literature, its conformational landscape can be inferred from computational studies on analogous substituted anilines. The primary conformational flexibility in this compound arises from the rotation of the amino (-NH₂) group relative to the plane of the benzene ring and the pyramidalization of the nitrogen atom.

Theoretical investigations into substituted anilines consistently show that the planarity of the amino group and the rotational barrier around the C-N bond are significantly influenced by the electronic nature and position of the substituents on the aromatic ring. innovareacademics.inresearchgate.net Electron-withdrawing groups, such as halogens, tend to decrease the electron density on the nitrogen atom, which can affect the C-N bond order and the energy barrier for rotation. medjchem.commedjchem.com

Conformational Preferences and Rotational Barriers

The conformational landscape of this compound is primarily defined by the dihedral angle of the amino group with respect to the aromatic ring. The most stable conformation is expected to feature a non-planar amino group, pyramidalized to some extent, which is a common characteristic for aniline and its derivatives. innovareacademics.in The rotation around the C-N bond from this minimum energy conformation to a transition state, where the amino group is perpendicular to the ring, is associated with a specific rotational energy barrier.

For para-substituted anilines, studies have shown a strong correlation between the rotational barrier and the electron-withdrawing or electron-donating nature of the substituent. researchgate.netmedjchem.com In the case of this compound, the cumulative electron-withdrawing effect of the two chlorine atoms and the iodine atom is expected to influence this barrier. The ortho-substituents (2,3-dichloro) will also introduce steric hindrance that can raise the energy of certain conformations and influence the preferred orientation of the amino group. Density functional theory (DFT) studies on various halosubstituted anilines have been instrumental in determining these structural and energetic properties. dntb.gov.uaresearchgate.net

Molecular Dynamics Simulations

An MD simulation of this compound would typically involve:

Force Field Parametrization: Developing or adapting a force field to accurately describe the intramolecular and intermolecular interactions of the molecule. This is a critical step, especially for accurately modeling the behavior of the iodine and chlorine substituents. nih.gov

Solvation: Placing the molecule in a simulation box with a chosen solvent (e.g., water, methanol) to study its behavior in a condensed phase.

Simulation and Analysis: Running the simulation for a sufficient length of time to allow the molecule to explore its conformational space. Analysis of the trajectory can reveal the populations of different conformers, the timescale of conformational changes, and the nature of the interactions between the solute and the solvent molecules.

Such simulations could provide valuable data on the solvation structure around the molecule, including the formation of hydrogen bonds between the amino group and solvent molecules, and how the solvent affects the conformational equilibrium.

Hypothetical Conformational Energy Profile

Based on studies of related halogenated anilines, a hypothetical energy profile for the rotation of the amino group in this compound can be proposed. The following table illustrates the kind of data that could be obtained from detailed computational analysis, showing the relative energies of different conformations. The primary variable is the H-N-C-C dihedral angle, which describes the rotation of the amino group. A pyramidal amino group is assumed, and the energy values are illustrative.

ConformerH-N-C-C Dihedral Angle (°)Relative Energy (kcal/mol)Population (%) at 298 K
Global Minimum300.0075.5
Rotational Transition State905.500.1
Local Minimum1500.5024.4

This table is illustrative and based on general trends for substituted anilines. Actual values would require specific quantum chemical calculations.

The global minimum would likely correspond to a conformation that minimizes steric clashes between the amino protons and the ortho-chlorine atom. The rotational transition state represents the highest energy point during the rotation of the amino group.

Vi. Advanced Analytical Methodologies in Research on 2,3 Dichloro 4 Iodoaniline

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 2,3-Dichloro-4-iodoaniline (B6284553) from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound. d-nb.info

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. epa.gov As the separated components elute from the column, they enter the mass spectrometer, which acts as a highly specific detector. The mass spectrometer records a mass spectrum for each component, allowing for positive identification based on the molecular ion and fragmentation pattern. This technique is invaluable for determining the purity of a this compound sample and for identifying and quantifying any impurities present in a mixture. thermofisher.comresearchgate.net

Table 4: Typical GC-MS Parameters for Halogenated Aniline (B41778) Analysis
ParameterTypical Value/Condition
GC ColumnFused silica (B1680970) capillary column (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature250 - 280 °C
Carrier GasHelium
Oven ProgramTemperature gradient (e.g., 100 °C to 280 °C)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of this compound and separating it from potential impurities or related compounds. While a specific, standardized HPLC method for this exact compound is not widely published, a robust method can be established based on general principles for analyzing halogenated anilines.

A reversed-phase HPLC (RP-HPLC) approach is typically employed for such non-polar to moderately polar compounds. This method utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. By precisely controlling the mobile phase composition, flow rate, and temperature, a high degree of separation can be achieved. Detection is commonly performed using a UV detector, as the aromatic ring of the aniline derivative absorbs ultraviolet light at specific wavelengths.

A representative set of HPLC conditions for the analysis of halogenated anilines, adaptable for this compound, is detailed in the table below.

ParameterTypical Condition
Stationary Phase (Column)C18 (Octadecyl-silica), 5 µm particle size, 4.6 x 150 mm
Mobile PhaseIsocratic or gradient mixture of Acetonitrile (B52724) and Water
Flow Rate1.0 mL/min
Detection WavelengthUV at 254 nm
Column TemperatureAmbient (e.g., 25 °C)
Injection Volume10 µL

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and conformational details.

Note: Specific crystallographic data for this compound is not publicly available in prominent structural databases. The following sections will use the detailed, published data for the closely related isomer, 2-chloro-4-iodoaniline , to illustrate the principles and the type of information obtained from X-ray crystallography.

Single crystal X-ray diffraction (SCXRD) involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to construct a model of the electron density within the crystal, from which the atomic positions can be determined.

For the isomer 2-chloro-4-iodoaniline, a study published in Acta Crystallographica Section E provides detailed structural information. researchgate.net Colorless block-like crystals were analyzed at a low temperature (90 K) to minimize thermal vibrations and obtain higher precision data. researchgate.net The analysis confirmed the molecular formula and provided the fundamental crystallographic parameters that define the solid-state structure. researchgate.net

The table below summarizes the key crystal data and structure refinement details for the isomer 2-chloro-4-iodoaniline. researchgate.net

ParameterValue for 2-Chloro-4-iodoaniline researchgate.net
Chemical FormulaC₆H₅ClIN
Formula Weight253.46 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 5.6277(2) Å, b = 8.7859(3) Å, c = 14.9217(5) Å
Volume737.79(4) ų
Z (Molecules per unit cell)4
Temperature90 K

The following table details the significant intermolecular interactions observed in the crystal structure of 2-chloro-4-iodoaniline. researchgate.net

Interaction Type (D–H···A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
N1–H1N···N10.82(3)2.61(3)3.359(4)153(4)
N1–H1N···Cl10.82(3)2.94(4)3.515(4)129(4)
N1–H2N···I10.81(3)3.16(3)3.807(4)139(4)
D = Donor atom, A = Acceptor atom

Thermal Analysis Techniques for Material Science Applications

Thermal analysis techniques are crucial for characterizing the material properties of a compound by measuring changes in its physical properties as a function of temperature. For a compound like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly informative.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is used to determine the thermal stability of a compound and to identify the temperatures at which it decomposes. A TGA curve for a stable aniline derivative would typically show a flat baseline until the onset of decomposition, at which point a sharp drop in mass would be observed.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this peak are characteristic properties of the compound.

While specific TGA and DSC data for this compound are not available, the table below presents hypothetical but representative data that would be expected from such analyses based on similar halogenated anilines.

TechniqueParameter MeasuredTypical Expected ValueInformation Gained
DSCMelting Point (Tₘ)Sharp endothermic peakPurity and phase transition temperature
Enthalpy of Fusion (ΔHₘ)Calculated from peak areaEnergy required to melt the solid
TGAOnset of Decomposition (Tₒ)Temperature at 5% mass lossUpper limit of thermal stability
Decomposition ProfileMass loss vs. Temperature curveInformation on decomposition mechanism

Vii. Applications in Advanced Chemical Synthesis and Materials Science

Precursors for Specialized Organic Scaffolds

The unique substitution pattern of 2,3-dichloro-4-iodoaniline (B6284553) provides a robust platform for the construction of complex molecular architectures. The amino group serves as a nucleophile or a directing group, while the carbon-iodine bond is a prime site for cross-coupling reactions, and the chlorine atoms offer steric and electronic modulation or further reaction sites.

While direct application of this compound in the total synthesis of complex natural products is not extensively documented, its structure is emblematic of precursors used to generate key fragments of such molecules. ub.edunih.gov The principles of convergent synthesis rely on the preparation of functionalized building blocks that are later assembled. The iodoaniline moiety is particularly useful in this context. For instance, the iodine atom is readily displaced in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental tools in modern natural product synthesis for creating carbon-carbon and carbon-heteroatom bonds. nih.gov

The amino group can be transformed into a variety of other functionalities or incorporated into heterocyclic systems, which are prevalent in alkaloids and other bioactive natural products. ub.edu For example, similar aniline (B41778) precursors are used to construct the core of Dragmacidin D, a marine alkaloid with potent biological activity, through sequential palladium-catalyzed cross-coupling reactions. nih.gov The chloro-substituents on the this compound ring would be expected to influence the reactivity of the scaffold and provide additional points for late-stage functionalization, a desirable feature in the synthesis of natural product analogs for structure-activity relationship studies.

Table 1: Potential Reactions for Natural Product Fragment Synthesis

Reaction Type Reactive Site Bond Formed Relevance to Natural Products
Suzuki Coupling C-I C-C (Aryl-Aryl) Biphenyl (B1667301) linkages in alkaloids and polyketides
Heck Coupling C-I C-C (Aryl-Vinyl) Styrenyl moieties and macrocycle formation
Sonogashira Coupling C-I C-C (Aryl-Alkynyl) Enediyne cores and alkynylated side chains
Buchwald-Hartwig Amination C-I C-N N-Aryl linkages in complex alkaloids

The development of novel enzyme inhibitors is a cornerstone of medicinal chemistry. nih.gov Organic scaffolds provide the three-dimensional framework upon which functional groups are appended to interact with an enzyme's active site. Halogenated aromatic compounds are frequently incorporated into inhibitor designs to enhance binding affinity through halogen bonding and to improve pharmacokinetic properties.

This compound serves as an attractive starting point for such scaffolds. The primary amine can be acylated to form amides, which are key structural motifs in many inhibitors, or it can be used to synthesize nitrogen-containing heterocycles like triazoles, oxadiazoles, or quinazolines—scaffolds known to be privileged in medicinal chemistry. nih.govnih.gov For example, studies on 1,2,4-triazole (B32235) derivatives have shown their potential as inhibitors for enzymes like acetylcholinesterase and α-glucosidase. nih.gov The synthesis of these scaffolds often begins with a substituted aniline.

The polyhalogenated phenyl ring of this compound can be systematically modified. The iodine at the 4-position allows for the introduction of diverse substituents via cross-coupling to probe specific pockets of an enzyme's active site. The chlorine atoms at the 2- and 3-positions create a distinct electronic environment and steric profile, which can be crucial for achieving selective inhibition. For instance, in the development of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, the substitution pattern on a biphenyl scaffold, often created via Suzuki coupling, was found to be critical for potency. nih.gov

Development of Novel Catalysts and Reagents

The iodine atom in this compound is its most distinguishing feature for developing new chemical tools, particularly in the realm of hypervalent iodine chemistry and catalysis.

Hypervalent iodine compounds are widely used as oxidizing agents in organic synthesis because they are mild, selective, and environmentally benign alternatives to heavy metal-based oxidants. arkat-usa.orgresearchgate.net Iodoarenes, such as this compound, are the direct precursors to hypervalent iodine(III) and iodine(V) reagents. The iodine atom can be oxidized using various oxidants to generate a range of useful reagents.

The general synthetic pathway involves the oxidation of the iodoarene to an intermediate like an iodosyl (B1239551) or a diacyloxyiodo derivative, which can then be used directly or converted to other reagents. diva-portal.orgorganic-chemistry.org For example, oxidation of an iodoarene with peracetic acid or m-chloroperoxybenzoic acid (mCPBA) in acetic acid yields the corresponding (diacetoxyiodo)arene. organic-chemistry.org Alternatively, direct chlorination with chlorine gas or in situ generation of chlorine from sources like sodium hypochlorite (B82951) and HCl produces the (dichloroiodo)arene. researchgate.net

These reagents can act as organocatalysts for various transformations, such as the α-functionalization of ketones. The electron-withdrawing nature of the two chlorine atoms on the this compound backbone would enhance the electrophilicity and oxidizing power of the resulting hypervalent iodine center.

Table 2: Potential Hypervalent Iodine(III) Reagents from this compound

Reagent Type General Structure Required Oxidant/Reagents Potential Application
(Dichloroiodo)arene Ar-ICl₂ Cl₂, or NaClO/HCl Chlorinating agent, oxidant
(Diacetoxyiodo)arene Ar-I(OAc)₂ Peracetic acid, mCPBA Oxidizing agent, precursor to other reagents
Iodosylarene Ar-I=O Hydrolysis of Ar-ICl₂ Oxygen transfer agent
[Hydroxy(tosyloxy)iodo]arene (Koser's Reagent) Ar-I(OH)OTs Oxone, TsOH Tosyloxylation of ketones
Diaryliodonium Salt [Ar-I-Ar']+ X⁻ mCPBA, Arene, TsOH Arylating agent

Ar = 2,3-dichloro-4-aminophenyl

The efficacy of a transition metal catalyst is critically dependent on the nature of its coordinating ligands, which control the metal center's steric and electronic properties. nih.govresearchgate.net Substituted anilines are precursors to a variety of important ligand classes. While specific ligands derived from this compound are not prominent in the literature, its structure contains the necessary handles for ligand synthesis.

The amino group can be a coordination site itself or can be transformed. For example, it can be doubly functionalized with phosphine-containing arms to create pincer-type ligands (PNP ligands), which are known to stabilize metal centers and promote challenging catalytic reactions. chiba-u.jp The electronic properties of the aryl ring, modulated by the electron-withdrawing halogens, would be transmitted to the metal center, influencing its catalytic activity.

Furthermore, the aniline can serve as a precursor for N-heterocyclic carbenes (NHCs), a dominant class of ligands in modern catalysis. The synthesis would involve N-arylation followed by cyclization and deprotonation. The steric bulk and electronic nature of the 2,3-dichloro-4-iodophenyl group would define the properties of the resulting NHC ligand, potentially leading to novel reactivity in cross-coupling or metathesis reactions.

Integration into Advanced Materials

Functional organic materials, such as conductive polymers and materials with specific optoelectronic properties, are an area of intense research. Substituted anilines are key monomers for the synthesis of polyanilines, one of the most studied classes of conducting polymers.

The oxidative polymerization of aniline yields a polymer with a conjugated backbone that can be doped to achieve high levels of electrical conductivity. By using this compound as a monomer or co-monomer in such a polymerization, a new functional polymer could be synthesized. The bulky and electron-withdrawing halogen substituents would be expected to have a profound impact on the resulting polymer's properties.

Specifically, the substituents would likely decrease the planarity of the polymer chains, affecting intermolecular packing and charge transport. They would also lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which would alter the polymer's band gap, color, and redox potentials. While potentially reducing the ultimate conductivity compared to unsubstituted polyaniline, these modifications could enhance other properties, such as solubility in organic solvents, environmental stability, and processability, making the material suitable for applications in sensors, electrochromic devices, or as a hole-transport layer in organic electronics.

Table 3: Predicted Properties of a Polymer Derived from this compound

Property Unsubstituted Polyaniline Poly(this compound) (Predicted) Rationale for Change
Solubility Poor in common solvents Improved Steric hindrance from halogens disrupts packing
Conductivity (Doped) High Lower Steric hindrance reduces conjugation and interchain hopping
Band Gap Tunable with oxidation state Modified (likely increased) Electron-withdrawing halogens lower orbital energies

Table of Mentioned Compounds

Compound Name
This compound
Dragmacidin D
1,2,4-Triazole
Oxadiazole
Quinazoline

Preparation of Functionalized Polymers and Oligomers

Following a thorough investigation of scientific literature and patent databases, no specific examples or research articles were identified that describe the use of this compound as a monomer or precursor for the synthesis of functionalized polymers or oligomers. The existing body of research on functionalized polymers does not appear to include this particular compound.

Role in Liquid Crystal Design

There is currently no available scientific literature that details the incorporation or role of this compound in the design or synthesis of liquid crystalline materials. Research in the field of liquid crystals has explored a wide variety of molecular structures; however, derivatives of this compound have not been reported as mesogenic compounds or as components in liquid crystal formulations.

Components in Optoelectronic Materials

A comprehensive search of the relevant literature did not yield any studies or reports on the application of this compound as a component in optoelectronic materials. The exploration of new materials for optoelectronic devices is an active area of research, but at present, there is no indication that this specific compound has been investigated for such purposes.

Supramolecular Assemblies and Crystal Engineering

The investigation into the supramolecular chemistry and crystal engineering of this compound revealed a similar absence of specific research findings.

Design of Multi-component Molecular Crystals

No published studies were found that focus on the design and synthesis of multi-component molecular crystals, such as co-crystals or salts, involving this compound. While the field of crystal engineering actively explores the formation of such systems with a variety of organic molecules, this particular substituted aniline has not been a subject of these investigations.

Control of Crystal Mechanical Properties through Intermolecular Forces

There is no available research on the crystal structure of this compound, and consequently, no studies on the control of its crystal mechanical properties through the manipulation of intermolecular forces. The relationship between intermolecular interactions and the mechanical behavior of molecular crystals is a specialized area of materials science, and this compound has not been a subject of such studies.

Exploration of Halogen Bonding and Hydrogen Bonding in Solid State

While the study of halogen and hydrogen bonding in the solid state is a significant area of chemical research, a specific investigation into the intermolecular interactions within the crystal lattice of this compound has not been reported. Analysis of related structures, such as 2-Chloro-4-iodoaniline, has provided insights into the interplay of weak interactions like N—H···N, N—H···I, and N—H···Cl hydrogen bonds. nih.govresearchgate.net However, a detailed crystallographic and supramolecular analysis of this compound is not present in the current scientific literature.

Viii. Future Research Directions for 2,3 Dichloro 4 Iodoaniline

Development of Greener Synthetic Routes and Sustainable Chemistry

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, guiding the development of processes that are safer, more efficient, and environmentally benign. For 2,3-dichloro-4-iodoaniline (B6284553), future research will likely focus on moving away from traditional synthetic methods that may involve harsh reagents and generate significant waste streams.

One promising avenue is the exploration of biocatalytic methods . The use of enzymes, such as nitroreductases, has shown potential for the reduction of nitroaromatic compounds to anilines under mild, aqueous conditions, thereby avoiding the need for high-pressure hydrogenation and precious metal catalysts. nih.gov Research into enzymes capable of tolerating and selectively acting on polychlorinated and iodinated nitroaromatics could lead to a highly sustainable route to this compound.

Furthermore, the development of more environmentally friendly iodination techniques is a key area of interest. Traditional iodination methods often employ reagents that are not atom-economical. Future approaches could involve the use of greener iodinating agents or in-situ generation of the iodinating species. For instance, methods using potassium iodide and potassium iodate (B108269) in the presence of an acid, or the use of silver salts to facilitate regioselective iodination of chlorinated aromatics, present more sustainable alternatives. nih.govresearchgate.netasianpubs.org The application of such methods to the direct and selective iodination of 2,3-dichloroaniline (B127971) would represent a significant advancement.

The table below summarizes potential greener synthetic strategies for this compound.

Synthetic StepTraditional MethodPotential Greener AlternativeAdvantages of Greener Alternative
Reduction of Nitro Group Catalytic hydrogenation (e.g., using Raney Nickel)Biocatalytic reduction using nitroreductasesAvoids high pressure and temperature; eliminates the need for heavy metal catalysts; uses water as a solvent. nih.gov
Iodination Use of stoichiometric iodinating agents (e.g., iodine monochloride)Catalytic iodination with in-situ generated iodine; use of silver salts for regioselectivity. nih.govasianpubs.orgHigher atom economy; reduced waste; potentially higher regioselectivity.

Exploration of Novel Catalytic Transformations and C-X Activation

The halogen atoms on the this compound ring, particularly the iodine atom, provide reactive handles for a variety of catalytic cross-coupling reactions. Future research will undoubtedly focus on leveraging these sites for the construction of complex molecular architectures through novel catalytic transformations.

A key area of development is the activation of the C-I bond . The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an ideal site for functionalization. While palladium-catalyzed reactions are well-established, there is a growing interest in the use of more earth-abundant and cost-effective metal catalysts , such as those based on iron, copper, or nickel. nih.govbeilstein-journals.org Developing catalytic systems with these metals for the selective functionalization of the C-I bond in the presence of two C-Cl bonds would be a significant achievement.

Furthermore, the exploration of photocatalysis and dual catalytic systems opens up new avenues for C-X and C-H bond activation. beilstein-journals.org Visible-light photocatalysis, combined with transition metal catalysis, can enable transformations under mild conditions that are not accessible through traditional thermal methods. Research into the photocatalytic activation of the C-I or even the more challenging C-Cl bonds of this compound could lead to novel synthetic methodologies.

The following table outlines potential novel catalytic transformations for this compound.

TransformationPotential Catalytic SystemPotential Application
C-I Bond Arylation/Alkylation Iron or copper-based catalystsSynthesis of complex pharmaceutical intermediates and functional materials.
Photocatalytic C-H Activation Dual catalysis with a photosensitizer and a transition metalDirect functionalization of the aromatic ring without pre-functionalization.
C-Cl Bond Activation Nickel-based catalysts with specialized ligandsAccess to a wider range of functionalized derivatives.

Advanced Computational Modeling for Property Prediction and Mechanism Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. For this compound, advanced computational modeling can provide valuable insights that can guide experimental work.

Future research in this area will likely involve the use of DFT to predict the electronic and structural properties of this compound with high accuracy. This includes calculating parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and vibrational frequencies. nih.govnih.govresearchgate.net Such calculations can help in understanding the molecule's reactivity, stability, and potential for use in electronic materials.

Moreover, computational modeling can be employed to elucidate reaction mechanisms and predict the outcomes of novel catalytic transformations. By modeling the transition states and reaction pathways, researchers can gain a deeper understanding of how different catalysts interact with this compound and can rationally design more efficient and selective catalytic systems. nih.gov The use of large language model-guided automated reaction pathway exploration could significantly accelerate the discovery of new reactions and mechanisms. nih.gov

The table below highlights key parameters that can be investigated through computational modeling of this compound.

Computational MethodProperty/ApplicationSignificance
Density Functional Theory (DFT) Electronic structure (HOMO/LUMO), vibrational frequencies, electrostatic potentialPrediction of reactivity, spectroscopic properties, and intermolecular interactions. nih.govnih.gov
Transition State Modeling Elucidation of reaction mechanisms for catalytic C-X and C-H activationRational design of catalysts and optimization of reaction conditions.
Automated Reaction Pathway Exploration Discovery of novel reaction pathways and potential side productsAccelerated discovery of new synthetic methodologies. nih.gov

Integration into New Generations of Functional Materials

The unique electronic properties and the presence of multiple reactive sites on this compound make it an attractive building block for the synthesis of new functional materials. Future research will explore the integration of this compound into polymers and other materials with tailored properties for various applications.

One area of significant potential is the development of conductive polymers . Polyaniline is a well-known conductive polymer, and the incorporation of substituents can be used to tune its properties. iarjset.com The synthesis of copolymers of aniline (B41778) and this compound could lead to materials with modified solubility, conductivity, and environmental stability. researchgate.net The iodine atom could also serve as a site for post-polymerization modification, allowing for the introduction of further functionalities. nih.gov

Another promising application is in the development of materials for sensing applications . The aniline moiety can be functionalized to create receptors for specific analytes. Zeolite-based materials and other porous frameworks can be modified with molecules like this compound to create sensors with high sensitivity and selectivity for volatile organic compounds or other environmental pollutants. mdpi.com

The table below lists potential functional materials derived from this compound and their applications.

Material TypePotential Synthesis MethodPotential Application
Conductive Copolymers Oxidative polymerization of this compound with anilineOrganic electronics, anti-static coatings, corrosion protection. iarjset.comresearchgate.net
Functionalized Porous Materials Covalent attachment to zeolite or metal-organic framework surfacesChemical sensors for environmental monitoring. mdpi.com
Organic Light-Emitting Diodes (OLEDs) Incorporation into emissive or charge-transport layersDisplay technology, solid-state lighting.

Expanding Applications in Specialized Chemical Synthesis

As a versatile building block, this compound has the potential to be utilized in a wide range of specialized chemical syntheses. Future research will focus on expanding its application in the synthesis of complex and high-value molecules.

A key area of application is in the synthesis of pharmaceutical intermediates . Iodoanilines are recognized as crucial building blocks in drug discovery and manufacturing, providing a reactive handle for the construction of complex molecular scaffolds found in many active pharmaceutical ingredients (APIs). calibrechem.comgneechem.com The specific substitution pattern of this compound could be leveraged to synthesize novel analogues of existing drugs or to develop entirely new therapeutic agents.

Furthermore, this compound is a valuable precursor for the synthesis of complex heterocyclic compounds . Heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The reactivity of the amino group and the halogen substituents of this compound can be exploited in cyclization reactions to construct a variety of heterocyclic systems, such as indoles, quinolines, and benzimidazoles. beilstein-journals.orgbeilstein-journals.org

The following table provides examples of potential applications of this compound in specialized synthesis.

Area of ApplicationSynthetic StrategyPotential End Product
Pharmaceuticals Cross-coupling reactions followed by further functionalizationNovel anti-cancer, anti-inflammatory, or antiviral agents. calibrechem.com
Agrochemicals Synthesis of heterocyclic scaffolds known for their biological activityNew fungicides, herbicides, or insecticides.
Complex Heterocycles Multi-component reactions and transition-metal-catalyzed cyclizationsNovel building blocks for materials science and medicinal chemistry. beilstein-journals.org

Q & A

Q. What challenges arise when scaling up synthesis of this compound, and how can they be mitigated?

  • Methodology :
  • Heat Dissipation : Use jacketed reactors for exothermic halogenation steps.
  • Byproduct Management : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring.
  • Cost-Efficiency : Optimize iodine recovery via distillation or adsorption .

Key Notes

  • Computational models should align with experimental validation to ensure robustness .
  • Integrate literature reviews (e.g., Reaxys, SciFinder) for synthetic route optimization .

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